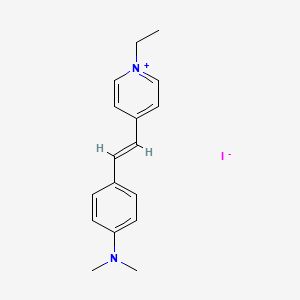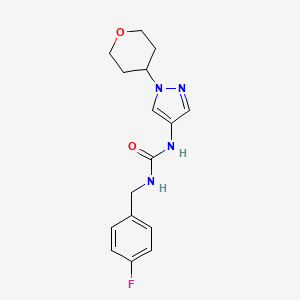
3-ethyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-ethyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione is a pyrimidine derivative characterized by the presence of a trifluoromethyl group and an ethyl group attached to the pyrimidine ring. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions with urea and various aldehydes or ketones. For instance, the synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione derivatives can be achieved by cyclization of trifluoroacetoacetate ethyl with substituted urea . Additionally, multicomponent reactions such as the Biginelli reaction have been employed to obtain various pyrimidine derivatives, including those with a trifluoromethyl group, by reacting ethyl 4,4,4-trifluoro-3-oxobutanoate, urea, and aryl aldehyde . These methods provide good yields and have been used to synthesize compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be determined using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, dihydro-1,3,5,5-tetramethyl-2-(1-phenylethylidene)-4,6(1H,5H)-pyrimidinedione, was elucidated, revealing a boat conformation of the dihydropyrimidine ring and specific intermolecular interactions within the crystal lattice . Similarly, the structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined, showing two crystallographically independent molecules in the asymmetric unit .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including cyclization and multicomponent reactions, to form complex structures with diverse biological activities. The reactivity of the trifluoromethyl group in such compounds can lead to the formation of different adducts and derivatives, as seen in the synthesis of pyrimidines from 3-trifluoromethylsulfonyloxypropeniminium triflates and nitriles . These reactions can be influenced by factors such as the substituents on the pyrimidine ring and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, including those with a trifluoromethyl group, are influenced by their molecular structure. The presence of the trifluoromethyl group can significantly affect the compound's electron distribution, acidity, and overall reactivity. For instance, the title compound, 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate, forms a ring dimer structure in the crystal through intermolecular hydrogen bonds, which can impact its solubility and stability . The electronic properties, such as HOMO and LUMO energies, can be studied theoretically using computational methods to predict the reactivity and potential biological activity of these compounds .
Applications De Recherche Scientifique
Synthesis and Catalysis
Research on pyrimidine derivatives, such as "3-ethyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione," emphasizes their synthesis through various catalytic processes. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been extensively studied for the development of pyrimidine scaffolds. These catalysts facilitate a broad range of synthetic applications, underscoring the compound's versatility in medicinal and pharmaceutical industries due to its bioavailability and potential as a key precursor for developing lead molecules (Parmar, Vala, & Patel, 2023).
Environmental Studies
In environmental research, the degradation processes of compounds containing trifluoromethyl groups, such as nitisinone, which shares structural similarities with "this compound," have been analyzed to understand their stability and potential environmental impacts. Studies using liquid chromatography coupled with mass spectrometry (LC-MS/MS) explore the stability of these compounds under various conditions, shedding light on the environmental fate and degradation pathways of fluorinated chemicals (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Medicinal Chemistry and Pharmacology
The pyrimidine core, integral to compounds like "this compound," is a cornerstone in developing pharmacologically active compounds. Pyrimidine derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. Recent reviews and research developments highlight the synthetic methodologies, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives, providing insights into developing new therapeutic agents with enhanced activities and minimal toxicity (Rashid et al., 2021).
Optoelectronics
The exploration of pyrimidine derivatives extends into the field of optoelectronic materials. Functionalized quinazolines and pyrimidines, including "this compound," are investigated for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. The integration of pyrimidine and quinazoline fragments into π-extended conjugated systems has shown great value for creating novel materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices, highlighting the compound's relevance beyond medicinal applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propriétés
IUPAC Name |
3-ethyl-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-2-12-5(13)3-4(7(8,9)10)11-6(12)14/h3H,2H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRLGCOZPIOATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2522059.png)
![1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B2522060.png)
![8-chloro-2-(4-ethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2522061.png)

![methyl 6-ethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2522065.png)

![3-(2-methoxyethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2522067.png)






